(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol
Overview
Description
(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-yl)methanol: is a complex organic compound characterized by its unique structural features, including a biphenyl core with various substituents such as fluorine, isopropyl, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the biphenyl core with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic aromatic substitution reactions can be performed using strong nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of substituents on the biphenyl core. Similar compounds include:
4'-Fluoro-2'-methoxy-biphenyl-2-yl)methanol: Lacks the isopropyl and trifluoromethyl groups.
5'-Isopropyl-2'-methoxy-biphenyl-2-yl)methanol: Lacks the fluorine and trifluoromethyl groups.
4'-Trifluoromethyl-2'-methoxy-biphenyl-2-yl)methanol: Lacks the fluorine and isopropyl groups.
These differences in structure can lead to variations in chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of (4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-yl)methanol .
Properties
IUPAC Name |
[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4O2/c1-10(2)14-7-15(17(24-3)8-16(14)19)13-5-4-12(18(20,21)22)6-11(13)9-23/h4-8,10,23H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZIJSCGSTXKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CO)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128094 | |
Record name | 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875548-97-3 | |
Record name | 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875548-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Methoxy-4-fluoro-5-isopropylphenyl)-5-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETM5V37JXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.